molecular formula C28H34N4S2 B13056552 Brexpiprazole impurity 11

Brexpiprazole impurity 11

Cat. No.: B13056552
M. Wt: 490.7 g/mol
InChI Key: PNVLZKKCOPKMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brexpiprazole impurity 11 is a byproduct formed during the synthesis of brexpiprazole, an atypical antipsychotic drug used in the treatment of major depressive disorder and schizophrenia. . The presence of impurities like impurity 11 can affect the purity, efficacy, and safety of the final pharmaceutical product, making their identification and quantification crucial.

Preparation Methods

The synthesis of brexpiprazole impurity 11 involves multiple steps, including the use of various reagents and reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final impurity. The reaction conditions, such as temperature, pH, and solvent, play a significant role in the formation of impurity 11 .

Industrial production methods for brexpiprazole and its impurities involve the use of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) techniques to separate and quantify the impurities. These methods are validated according to guidelines set by regulatory authorities to ensure the accuracy and reliability of the results .

Chemical Reactions Analysis

Brexpiprazole impurity 11 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions may result in the formation of reduced analogs .

Mechanism of Action

The mechanism of action of brexpiprazole impurity 11 is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is essential to study its molecular targets and pathways to understand its potential effects on the human body. Brexpiprazole itself acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors and an antagonist at serotonin 5-HT2A receptors . It is possible that impurity 11 may interact with similar molecular targets, but further research is needed to elucidate its exact mechanism of action .

Biological Activity

Brexpiprazole impurity 11 is a byproduct in the synthesis of brexpiprazole, an atypical antipsychotic used primarily for managing schizophrenia and as an adjunct treatment for major depressive disorder. While brexpiprazole has been extensively studied, the biological activity of its impurities, including impurity 11, is less well-documented. This article aims to consolidate existing knowledge about this compound, focusing on its biological activity, synthesis, and potential implications in pharmacology.

Overview of Brexpiprazole

Brexpiprazole acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors while functioning as an antagonist at serotonin 5-HT2A receptors. This unique mechanism allows it to balance dopaminergic and serotonergic activity, which is crucial for its therapeutic effects in treating schizophrenia and depression .

The precise mechanism of action of this compound remains largely unexplored. As it is primarily regarded as an impurity rather than an active pharmaceutical ingredient, its biological effects are not well characterized. However, understanding its potential interactions with neurotransmitter systems could provide insights into its biological significance.

Pharmacokinetics

Although specific pharmacokinetic data for impurity 11 are scarce, brexpiprazole itself is absorbed rapidly after oral administration, achieving peak plasma concentrations within approximately four hours. It has a high oral bioavailability of about 95% and a terminal half-life of around 91 hours . The metabolism of brexpiprazole primarily occurs via cytochrome P450 enzymes CYP2D6 and CYP3A4, producing the active metabolite DM-3411 .

Synthesis and Characterization

This compound is synthesized through a multi-step chemical process involving various reagents. The synthesis typically begins with intermediate compounds that undergo further reactions under controlled conditions (temperature, pH) to yield the final impurity. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are employed to separate and quantify this impurity during the production process.

Chemical Reactions Involved

The compound may undergo several chemical reactions including:

  • Oxidation : Often using agents like hydrogen peroxide.
  • Reduction : Commonly facilitated by sodium borohydride.
  • Substitution : Utilizing halogenating agents.

These reactions can influence the stability and concentration of impurity 11 in pharmaceutical formulations.

Case Study Insights

  • Clinical Efficacy : Brexpiprazole has shown effectiveness in reducing symptoms associated with schizophrenia in clinical trials. For instance, one study indicated that patients receiving brexpiprazole had significant improvements compared to those on placebo .
  • Safety Profile : The safety profile of brexpiprazole suggests that while it has a favorable metabolic profile, there are concerns regarding side effects like akathisia when dosages are increased rapidly .

Comparative Analysis with Other Impurities

To better understand the role of this compound, it can be compared with other known impurities formed during the synthesis of brexpiprazole:

Impurity NameMechanism of ActionBiological ActivitySynthesis Complexity
Impurity AUnknownNot well-studiedModerate
Impurity BUnknownNot well-studiedHigh
This compoundUnknownNot well-studiedModerate

This table highlights the need for further research into the biological activities associated with these impurities.

Properties

Molecular Formula

C28H34N4S2

Molecular Weight

490.7 g/mol

IUPAC Name

1-(1-benzothiophen-4-yl)-4-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]piperazine

InChI

InChI=1S/C28H34N4S2/c1(11-29-13-17-31(18-14-29)25-5-3-7-27-23(25)9-21-33-27)2-12-30-15-19-32(20-16-30)26-6-4-8-28-24(26)10-22-34-28/h3-10,21-22H,1-2,11-20H2

InChI Key

PNVLZKKCOPKMQH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCN2CCN(CC2)C3=C4C=CSC4=CC=C3)C5=C6C=CSC6=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.